molecular formula C6H10O3 B13054450 (1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid CAS No. 1443511-34-9

(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid

Cat. No.: B13054450
CAS No.: 1443511-34-9
M. Wt: 130.14 g/mol
InChI Key: VCHGSWURBGPKQZ-RFZPGFLSSA-N
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Description

(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclopentane ring with a hydroxyl group and a carboxylic acid group attached to it, making it a versatile building block for synthesizing more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid typically involves the reduction of cyclopentanone followed by carboxylation. One common method is the asymmetric reduction of cyclopentanone using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a chiral catalyst under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Cyclopentanone or cyclopentanal.

    Reduction: Cyclopentanol.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, which can influence enzyme activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Hydroxycyclohexane-1-carboxylic acid: Similar structure but with a six-membered ring.

    (1R,2R)-2-Hydroxycyclopropane-1-carboxylic acid: Similar structure but with a three-membered ring.

Uniqueness

(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid is unique due to its five-membered ring structure, which imparts distinct chemical and physical properties. Its specific stereochemistry also makes it valuable for chiral synthesis and applications where enantiomeric purity is crucial.

Properties

CAS No.

1443511-34-9

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(1R,2R)-2-hydroxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m1/s1

InChI Key

VCHGSWURBGPKQZ-RFZPGFLSSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)C(=O)O

Canonical SMILES

C1CC(C(C1)O)C(=O)O

Origin of Product

United States

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